tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate
Description
This carbamate derivative is a chiral compound characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl-substituted phenyl ring, and a branched alkyl chain at the C3 position. Its stereochemistry (1R,2S) and functional groups make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical research for constructing β-amino alcohol scaffolds .
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C16H25NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13-14,18H,1-5H3,(H,17,19)/t13-,14+/m0/s1 |
InChI Key |
RKEKGZLASIGHHT-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
The synthesis of tert-butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate typically involves several methods:
- Carbamate Formation The reaction of an appropriate amine with a tert-butoxycarbonyl (Boc) source, such as di-tert-butyl dicarbonate ($$ (Boc)_2O \$$), is a common method. This reaction is often conducted in the presence of a base to facilitate the formation of the carbamate linkage.
- Protecting Group Chemistry Carbamates, particularly Boc-protected amines, are widely used as protecting groups in organic synthesis. The introduction of the tert-butyl carbamate group can be achieved using various reagents and conditions, depending on the specific substrate and desired stereochemical outcome.
Detailed Preparation Route
One method for synthesizing a tert-butyl carbamate derivative involves using N-Boc-D-Serine as a starting material. The detailed process includes:
- N-Boc-D-Serine forms a mixed acid anhydride with isobutyl chlorocarbonate (i-BuOCOCl). N-methylmorpholine (NMM) is used as an acid-binding agent.
- This mixed acid anhydride undergoes a condensation reaction with benzylamine ($$PhCH2NH2$$) in anhydrous ethyl acetate (E.A.) solvent to produce (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate.
Reaction Conditions
Solvents such as dichloromethane or ethyl acetate are commonly used as the reaction medium. Triethylamine is often employed as a base to facilitate the reaction. The reactions are typically performed under anhydrous conditions to prevent unwanted side reactions.
Stereochemistry
The stereochemistry of this compound is significant, with specific configurations at the chiral centers impacting its biological activity.
Analytical Data
Relevant analytical data includes:
| Property | Value |
|---|---|
| Molecular Weight | 279.37 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in acetone, ethyl acetate, methanol, DMSO |
Applications
This compound finds applications primarily in:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparison with Similar Compounds
Substitution Patterns and Stereochemistry
Key structural analogs differ in substituents on the phenyl ring, backbone modifications, or additional functional groups. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The target compound and its 4-chloro analog (C₁₅H₂₂ClNO₃) exhibit moderate solubility in chlorinated solvents (e.g., CDCl₃) due to hydrophobic tert-butyl and aryl groups .
- Stability : Boc-protected analogs are stable under basic conditions but hydrolyze in acidic media. The phosphorylated derivative (14a) shows increased polarity, affecting crystallization .
- Reactivity: Chloro-substituted derivatives (e.g., CAS 162536-40-5) undergo nucleophilic substitution, while amino-functionalized analogs (e.g., TCI B6183) participate in coupling reactions .
Biological Activity
tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate (CAS Number: 1893415-25-2) is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a carbamate functional group, positions it as a candidate for various biological applications, including neuroprotection and potential therapeutic effects against neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is C16H25NO3, with a molecular weight of 279.37 g/mol. The compound features a tert-butyl group that enhances its stability and solubility, making it suitable for diverse synthetic applications .
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO3 |
| Molecular Weight | 279.37 g/mol |
| CAS Number | 1893415-25-2 |
Biological Activity Overview
Research into the biological activity of this compound highlights its potential neuroprotective properties. The compound's ability to inhibit amyloid beta (Aβ) aggregation is particularly noteworthy due to the implications for Alzheimer's disease treatment.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. Specifically, it has been shown to increase cell viability in the presence of Aβ, suggesting a protective mechanism against oxidative stress and inflammation associated with neurodegeneration .
Key Findings:
- Cell Viability Improvement: The compound exhibited significant improvements in astrocyte viability when co-treated with Aβ, indicating its potential as a neuroprotective agent.
- Cytokine Modulation: It was observed that the compound reduces tumor necrosis factor-alpha (TNF-α) levels, which are typically elevated in response to Aβ toxicity .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of β-secretase Activity: The compound acts as a β-secretase inhibitor, which is crucial in preventing the formation of toxic Aβ aggregates.
- Acetylcholinesterase Inhibition: It also inhibits acetylcholinesterase activity, potentially enhancing cholinergic signaling in the brain .
Case Studies and Research Findings
Several studies have focused on the efficacy of this compound in various models:
Study 1: In Vitro Astrocyte Model
In a controlled laboratory setting:
- Objective: To evaluate the protective effects against Aβ-induced cytotoxicity.
- Results: The compound showed a 62.98% increase in cell viability at a concentration of 100 μM compared to control groups treated only with Aβ .
Study 2: In Vivo Scopolamine Model
This model simulates Alzheimer's-like symptoms:
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate, and how is its stereochemical configuration confirmed?
- Methodology : The compound is typically synthesized via carbamate protection of chiral intermediates. For example, chiral epoxides may undergo base-catalyzed ring-opening with tert-butyl carbamate to establish stereocenters . Purification often employs flash chromatography (e.g., CH₂Cl₂/MeOH gradients) . Stereochemical confirmation involves 1H/13C NMR (e.g., coupling constants for vicinal diols) and X-ray crystallography (using programs like SHELXL for refinement) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Techniques :
- NMR spectroscopy : Assign diastereotopic protons and hydroxyl groups via J-coupling analysis .
- X-ray crystallography : Resolve absolute configuration using SHELX programs, with data collected at low temperatures (e.g., 86 K) to minimize thermal motion .
- Mass spectrometry : Confirm molecular weight via LRMS-ESI or HRMS .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental reactivity data for this carbamate?
- Approach :
- Compare density functional theory (DFT) -calculated transition states with experimental kinetic data (e.g., reaction rates under varying conditions).
- Use in situ IR spectroscopy to monitor intermediate formation during reactions .
- Validate computational models with isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways .
Q. What strategies ensure enantiomeric purity during synthesis, particularly at the (1R,2S) stereocenters?
- Solutions :
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry .
- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify purity .
- Monitor reaction progress via polarimetry or circular dichroism (CD) to detect racemization .
Q. How should biological assays be designed to account for the compound’s stability under physiological conditions?
- Protocol :
- Pre-assess stability via HPLC in buffers (pH 4–9) at 37°C to identify degradation products .
- Use protease inhibitors or antioxidants in assay media to mitigate enzymatic or oxidative degradation .
- Measure plasma protein binding (e.g., equilibrium dialysis) to evaluate bioavailability .
Q. How can researchers assess the compound’s toxicity when existing SDS data are incomplete or contradictory?
- Strategies :
- Apply in silico toxicity prediction tools (e.g., ProTox-II or Derek Nexus) to identify potential hazards .
- Conduct Ames tests for mutagenicity and HEK293 cell viability assays for acute cytotoxicity .
- Cross-reference toxicity data from structurally analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
